![molecular formula C18H15N3O3 B2727355 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034511-42-5](/img/structure/B2727355.png)
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
“N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide” is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized by naturally occurring furanone compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Efficient Synthesis Techniques
Researchers have developed efficient methodologies for synthesizing polyfunctionalized benzofuran derivatives. One approach involves a domino strategy for creating multifunctionalized benzofuran-4(5H)-ones, which are then converted into cinnoline-4-carboxamides. This process highlights the compound's role in synthesizing complex heterocycles through eco-friendly procedures (Guan‐Hua Ma et al., 2014).
Reactivity and Derivative Formation
The reactivity of furan and benzofuran derivatives with various reagents has been extensively studied. For example, synthesis and reactivity studies of 2-(furan-2-yl)benzo[e][1,3]benzothiazole showcase the compound's versatility in undergoing electrophilic substitution reactions, leading to a broad array of structurally diverse derivatives (А. Aleksandrov & М. М. El’chaninov, 2017).
Biological Applications
The potential biological applications of these compounds are highlighted by studies focusing on their antimicrobial and anticancer activities. For instance, the synthesis and evaluation of pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties for their in vitro antiviral and antitumor activities indicate the utility of benzofuran derivatives in medicinal chemistry (Mirjana Popsavin et al., 2002).
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various targets or receptors in the body such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Mode of Action
It is known that furan derivatives interact with their targets to show their potentiality to treat the disease or disorder .
Biochemical Pathways
Furan derivatives are known to have broad scope in remedying various dispositions in clinical medicines .
Pharmacokinetics
It is known that the presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have high therapeutic properties .
Action Environment
It is known that the broad range of clinical uses of furan derivatives indicate the diverse pharmacological activities of this series of compounds .
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-18(17-10-13-4-1-2-5-16(13)24-17)19-7-8-21-12-14(11-20-21)15-6-3-9-23-15/h1-6,9-12H,7-8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQIQWJGWZKEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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